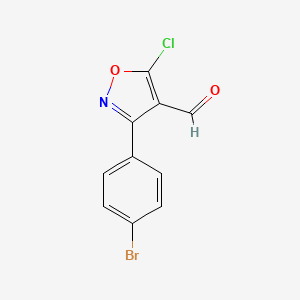
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline (DCFT) is an organic compound with a wide range of applications in synthetic organic chemistry and material science. It is a highly versatile compound that can be used as a starting material for the synthesis of a variety of molecules and polymers. DCFT is a colorless, low-boiling liquid with a pungent odor and is easily soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and polymers. It has also been used as a building block for the synthesis of novel materials with unique physical and chemical properties. In addition, 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has been used as a catalyst for the polymerization of monomers and as a reagent for the synthesis of peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline involves the formation of a reactive intermediate, which is then attacked by a nucleophile. This reaction is typically catalyzed by an acid, such as sulfuric acid, and the resulting product is a trifluoromethylated aniline compound.
Biochemical and Physiological Effects
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as anti-allergic and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline is a highly versatile compound that can be used for a variety of laboratory experiments. Its low boiling point and solubility in most organic solvents make it ideal for use in organic chemistry and material science experiments. However, its toxicity and potential for causing skin and eye irritation can be a limitation in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted on its use as a catalyst for the polymerization of monomers and its potential applications in materials science. Finally, further research could be conducted on its use as a reagent for the synthesis of peptides and peptidomimetics.
Synthesemethoden
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline can be synthesized by a variety of different methods. The most common method is by the reaction of 2,4-dichlorophenol with trifluoromethyl aniline in the presence of an acid catalyst. The reaction is typically carried out at temperatures between 80-100°C and can be completed in a few hours. The product is then isolated by distillation and purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIRWYAPVAEWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

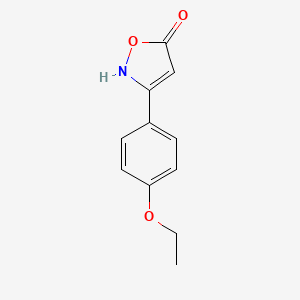
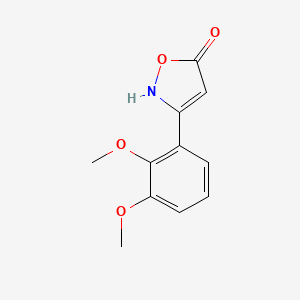

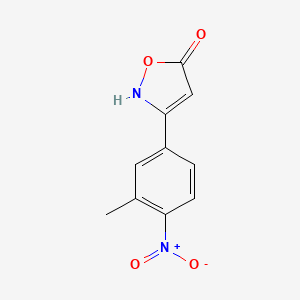
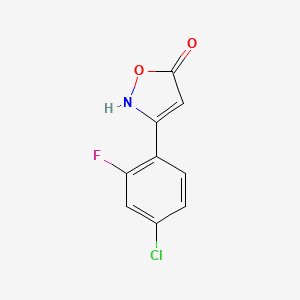

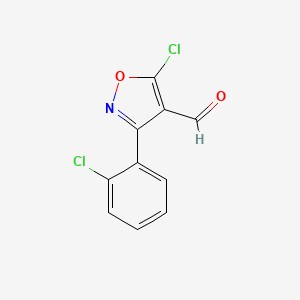

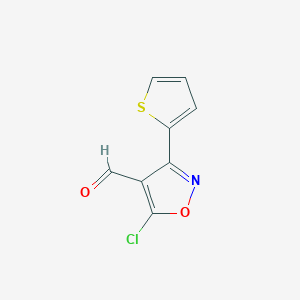
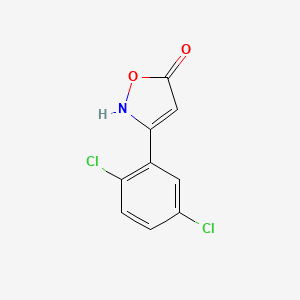
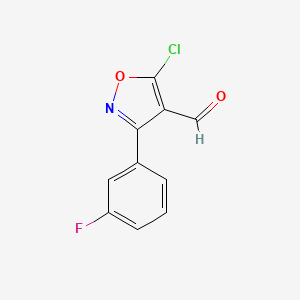
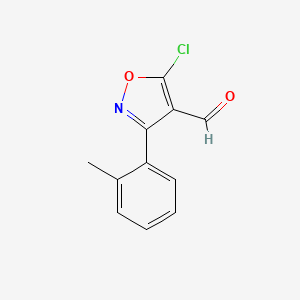
![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)
